度洛西汀-d7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

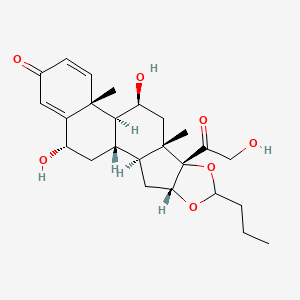

Duloxetine-d7 is a serotonin and norepinephrine reuptake inhibitor (SNRI) that is used to treat depression and anxiety. It is also used for pain caused by nerve damage associated with diabetes (diabetic peripheral neuropathy). Duloxetine is also used to treat fibromyalgia (muscle pain and stiffness) and chronic (long-lasting) pain that is related to muscles and bones .

Synthesis Analysis

Duloxetine is an antidepressant that acts as a serotonin and norepinephrine reuptake inhibitor (SNRI). It was approved by the FDA for treatment of Major Depressive Disorder in August of 2004. In addition to its use as an antidepressant, duloxetine is approved for treating pain resulting from peripheral diabetic neuropathy and in some countries also for stress urinary incontinence . An improved process for the synthesis of Duloxetine involves enzymatic asymmetric carbonyl reduction on a novel ketoamine .

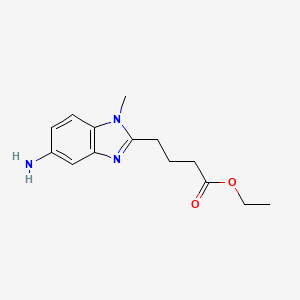

Molecular Structure Analysis

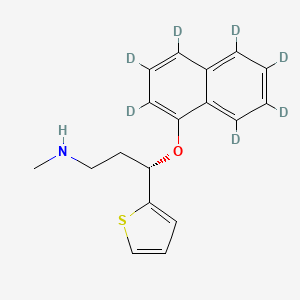

Duloxetine-d7 has a molecular formula of C18H19NOS. It is a stable isotope labelled compound with a molecular weight of 304.5 g/mol . The structure of Duloxetine-d7 is complex, with a high affinity for both norepinephrine and serotonin reuptake transporters .

Chemical Reactions Analysis

Duloxetine has demonstrated analgesic effects in animal models of acute pain and in clinical studies in humans. Duloxetine, included in the multimodal analgesic regimens, also has lead to a reduced postoperative opioid consumption, a longer time to the first rescue analgesic and a reduced incidence of chronic postoperative pain at 3 and 6 months .

Physical And Chemical Properties Analysis

Duloxetine is a central pain disorder that involves altered afferent processing, resulting in augmentation of peripheral stimuli, especially the nociceptive types. The peripheral nerve injury and the tissue damage promote the discharge of nearby nociceptive receptors and results in sensitization and primary hyperalgesia .

科学研究应用

度洛西汀作为细胞色素 P4502D6 的抑制剂和底物:度洛西汀既是细胞色素 P4502D6 (CYP2D6) 的底物,也是其抑制剂,影响着其他由 CYP2D6 代谢的药物的药代动力学 (Skinner 等人,2003).

在缺血再灌注损伤中的神经保护作用:度洛西汀预处理已显示出对短暂性全球脑缺血的神经保护作用,这可能是由于减弱缺血诱导的胶质细胞活化和减少氧化应激 (Lee 等人,2016).

在疼痛性糖尿病神经病变中的疗效:度洛西汀可有效治疗糖尿病周围神经病变性疼痛,与安慰剂相比,疼痛明显减轻 (Goldstein 等人,2005).

改善日本患者的糖尿病神经病变疼痛:度洛西汀显着改善了日本患者的糖尿病神经病变疼痛,支持了其镇痛作用 (Yasuda 等人,2010).

抗炎活性和神经保护作用:度洛西汀表现出抗炎活性,并保护海马酸诱导的损伤模型中的兴奋性神经元死亡 (Choi 等人,2015).

阻断神经元 Na+ 通道:度洛西汀以状态依赖的方式阻断神经元 Na+ 通道,这可能部分解释了其镇痛作用 (Wang 等人,2010).

口腔粘合冻干片剂的体内评价:度洛西汀盐酸盐口腔粘合冻干片剂的优化和体内评价显示药物生物利用度提高 (Elsharawy 等人,2019).

改善行为活动和生物利用度:度洛西汀负载微乳液系统增强了口服生物利用度,并改善了抑郁症模型中的行为活动 (Sindhu 等人,2018).

作用机制

Target of Action

Duloxetine-d7, also known as Duloxetine, is a potent inhibitor of neuronal serotonin and norepinephrine reuptake . It has no significant affinity for dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors . The primary targets of Duloxetine are the serotonin and norepinephrine transporters, which play a crucial role in regulating mood and pain perception.

Mode of Action

Duloxetine acts by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This leads to enhanced serotonergic and noradrenergic neurotransmission, which is associated with mood elevation and pain relief . Duloxetine is less potent in inhibiting dopamine reuptake .

Biochemical Pathways

Duloxetine’s action on the serotonin and norepinephrine transporters affects several biochemical pathways. It has been suggested that Duloxetine can reduce the inflammatory response and inhibit nerve injury by regulating nerve growth factor (NGF) . Furthermore, Duloxetine induces neural cell death through effects on Cytochrome P450 (CYP) and promotes neurite outgrowth by regulating CYP, Bdnf protein, and the intracellular lipid peroxidation level .

Pharmacokinetics

Duloxetine achieves a maximum plasma concentration approximately 6 hours after dosing . The elimination half-life of Duloxetine is approximately 10–12 hours and the volume of distribution is approximately 1640 L . The pharmacokinetics of Duloxetine can be influenced by several factors including sex, smoking status, age, ethnicity, cytochrome P450 (CYP) 2D6 genotype, hepatic function, and renal function . Of these, only impaired hepatic function or severely impaired renal function warrant specific warnings or dose recommendations .

Result of Action

At the molecular level, Duloxetine’s action results in increased levels of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission . At the cellular level, Duloxetine has been found to induce neural cell death and promote neurite outgrowth in N2a cells . These effects are thought to contribute to Duloxetine’s therapeutic effects in treating conditions like depression and neuropathic pain.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Duloxetine. For instance, the drug’s bioavailability and efficacy can be affected by the patient’s diet, lifestyle (such as smoking), and concomitant medications . Furthermore, Duloxetine is acid-labile, which means its stability and effectiveness can be compromised in acidic environments, necessitating the need for enteric-coated formulations .

属性

IUPAC Name |

(3S)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N-methyl-3-thiophen-2-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3/t17-/m0/s1/i2D,3D,4D,6D,7D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUITGRIYCTCEM-KGAVXYHHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@@H](CCNC)C3=CC=CS3)[2H])[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzhydryl (6R,7R)-7-[(2-bromoacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B562366.png)

![(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione](/img/structure/B562369.png)

![N,N-Diisopropyl-d14-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B562383.png)

![[2,2'-Bipyridine]-4,4'(1H,1'H)-dithione](/img/structure/B562386.png)